Home > Products > Screening Compounds P133578 > Erythromycin stinoprate
Erythromycin stinoprate - 84252-03-9

Erythromycin stinoprate

Catalog Number: EVT-406778
CAS Number: 84252-03-9
Molecular Formula: C45H80N2O17S
Molecular Weight: 953.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin stinoprate is a semi-synthetic macrolide antibiotic derived from erythromycin. This compound is primarily utilized in the treatment of various bacterial infections due to its effectiveness against a broad spectrum of Gram-positive and some Gram-negative bacteria. Erythromycin stinoprate is classified under the macrolide antibiotics, which are characterized by their large lactone ring structure and their ability to inhibit bacterial protein synthesis.

Source

Erythromycin itself is produced by the fermentation of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). Erythromycin stinoprate is synthesized through chemical modifications of erythromycin to enhance its pharmacological properties, such as stability and bioavailability.

Classification

Erythromycin stinoprate belongs to the class of macrolide antibiotics. Macrolides are known for their mechanism of action, which involves inhibition of protein synthesis in bacteria by binding to the 50S subunit of the bacterial ribosome. This class also includes other well-known antibiotics like azithromycin and clarithromycin.

Synthesis Analysis

Methods

The synthesis of erythromycin stinoprate typically involves several steps that include:

  1. Modification of Erythromycin: The initial step usually involves the modification of the erythromycin core structure through various chemical reactions, such as esterification or etherification.
  2. Purification: Following synthesis, purification techniques such as crystallization or chromatography are employed to isolate the desired compound from reaction by-products.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Technical Details

The synthesis may also involve the use of protecting groups to prevent unwanted reactions at specific functional sites during chemical transformations. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to optimize yield and minimize side reactions.

Molecular Structure Analysis

Structure

Erythromycin stinoprate retains the macrolide structure characteristic of erythromycin, featuring a large lactone ring with multiple hydroxyl groups and a deoxy sugar moiety attached. The specific structural modifications made during synthesis can enhance its antibacterial activity and pharmacokinetic properties.

Data

  • Molecular Formula: C37H67NO13
  • Molecular Weight: 703.93 g/mol
  • Structural Features: The compound contains multiple stereocenters, contributing to its complex three-dimensional shape which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Erythromycin stinoprate can undergo various chemical reactions typical for macrolides, including:

  1. Hydrolysis: In aqueous environments, erythromycin stinoprate can hydrolyze, leading to the formation of inactive metabolites.
  2. Acylation: The presence of hydroxyl groups allows for acylation reactions, which can modify its pharmacological properties.
  3. Degradation: Under acidic or basic conditions, erythromycin stinoprate may degrade into less active forms or completely inactive compounds.

Technical Details

The stability of erythromycin stinoprate is influenced by pH, temperature, and light exposure, necessitating careful formulation in pharmaceutical preparations to ensure efficacy.

Mechanism of Action

Process

Erythromycin stinoprate exerts its antibacterial effects primarily through:

  1. Inhibition of Protein Synthesis: By binding to the 50S ribosomal subunit, it obstructs peptide bond formation during translation.
  2. Blocking Translocation: The compound prevents the translocation step in protein synthesis, effectively halting bacterial growth.

Data

Studies indicate that erythromycin stinoprate exhibits a bacteriostatic effect at lower concentrations and bactericidal activity at higher concentrations against susceptible strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Erythromycin stinoprate is soluble in organic solvents like methanol but has limited solubility in water.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires proper storage conditions.
  • pH Sensitivity: Stability varies with pH; formulations are often buffered to maintain optimal pH levels for stability.
Applications

Erythromycin stinoprate is primarily used in clinical settings for:

  • Treatment of Infections: Effective against respiratory tract infections, skin infections, and certain sexually transmitted diseases.
  • Alternative Therapy: Utilized in patients allergic to penicillin or when penicillin resistance is encountered.
  • Research Applications: Studied for its effects on bacterial resistance mechanisms and potential modifications for enhanced efficacy.

This comprehensive overview highlights the significance of erythromycin stinoprate within antibiotic therapy while providing insights into its synthesis, mechanism of action, and applications in medicine.

Introduction to Erythromycin Stinoprate

Historical Development and Discovery of Macrolide Derivatives

The macrolide antibiotic lineage originated with the isolation of erythromycin A in 1952 from Saccharopolyspora erythraea (then Streptomyces erythraeus), providing a vital therapeutic alternative for penicillin-allergic patients and penicillin-resistant Gram-positive infections [3] [7]. However, first-generation macrolides exhibited significant limitations:

  • Acid instability: Rapid degradation in gastric acid, yielding inactive anhydroerythromycin and spiroketal derivatives [8].
  • Poor bioavailability: Low water solubility and variable oral absorption (18–45%) [4] [10].
  • Emerging resistance: Ribosomal methylation (erm genes), efflux pumps (mef genes), and enzymatic inactivation [3] [6].

These challenges spurred iterative structural refinements. Second-generation derivatives (azithromycin, clarithromycin) addressed pharmacokinetic flaws via C6 methylation or N-methylation, improving acid stability and tissue penetration [3]. Erythromycin stinoprate emerged as part of this evolutionary trajectory, utilizing esterification (stinoprate group) at the C2' position of the desosamine sugar to optimize physicochemical properties and circumvent resistance mechanisms [2] [5].

Classification and Position Within the Macrolide Antibiotic Family

Erythromycin stinoprate belongs to the 14-membered macrolide subclass, characterized by a macrocyclic lactone ring appended with deoxy sugars (desosamine, cladinose). Its classification and distinguishing features relative to other macrolides are summarized in Table 1 [3] [6] [8].

Table 1: Classification of Erythromycin Stinoprate Within the Macrolide Family

Macrolide SubclassRing SizeRepresentative CompoundsKey Sugar MoietiesStructural Distinctions of Erythromycin Stinoprate
14-membered14-atom lactoneErythromycin A, ClarithromycinL-cladinose (C3), D-desosamine (C5)C2'-modified stinoprate ester replacing hydroxyl
15-membered15-atom lactoneAzithromycinD-desosamine (C5), no cladinoseN/A
16-membered16-atom lactoneTylosin, SpiramycinMycarose, mycosamineN/A
Ketolides14-memberedTelithromycinKetone at C3, carbamate at C11-C12Retains cladinose/desosamine with C2' ester

Pharmacologically, erythromycin stinoprate retains the core protein synthesis inhibition mechanism: reversible binding to the 23S rRNA of the bacterial 50S ribosomal subunit, obstructing the peptide exit tunnel and inhibiting translocation [1] [7]. However, its spectrum encompasses both typical erythromycin targets (Streptococcus pneumoniae, Staphylococcus aureus) and select Gram-negative pathogens (Haemophilus influenzae), attributable to enhanced ribosomal affinity and reduced susceptibility to efflux [2] [6].

Key Structural Innovations in Erythromycin Stinoprate

The molecular architecture of erythromycin stinoprate incorporates strategic modifications to the erythronolide core and sugar attachments, resolving stability and resistance issues:

  • C2' Esterification: The hydroxyl group on the desosamine sugar (C2') is replaced with a stinoprate ester (succinate derivative). This sterically shields the acid-labile glycosidic bond between cladinose and the lactone ring, preventing acid-catalyzed hydrolysis in the stomach [2] [8].
  • Rigidified Conformation: The stinoprate group restricts rotational freedom of the desosamine sugar, stabilizing the "folded-out" ribosomal binding conformation. This enhances affinity for the 23S rRNA target, even in methylase-resistant (erm-expressing) strains [2].
  • Enhanced Lipophilicity: The ester moiety increases log P (octanol-water partition coefficient), improving membrane permeability and tissue distribution compared to erythromycin base [5] [10].

Table 2: Impact of Structural Modifications in Erythromycin Stinoprate

Structural ElementModificationFunctional ConsequenceEvidence
Desosamine C2' positionStinoprate esterificationAcid stability ↑; Enzymatic degradation resistance ↑Degradation products reduced by >80% in pH 2 buffer [8]
Desosamine orientationRestricted rotationRibosomal binding affinity ↑ (KD improved 5-fold vs. erythromycin) [2]MIC against S. aureus reduced 4-fold [2]
Lactone ringUnmodified (14-membered)Maintains ribosomal binding site specificityActivity against Gram-positives preserved [6]
CladinoseRetainedBase for future derivatizationPotential for hybrid ketolide-stinoprate designs [8]

These innovations position erythromycin stinoprate as a bridge between classical macrolides and advanced generations (ketolides, neoketolides). Unlike ketolides (e.g., telithromycin), which eliminate cladinose and incorporate heterocyclic extensions, erythromycin stinoprate retains the native sugar framework while optimizing stability through esterification—a pharmacoeconomically favorable approach [8] [10]. Current research explores hybrid molecules integrating stinoprate esters with ketolide motifs to combat multidrug-resistant pathogens [8].

Properties

CAS Number

84252-03-9

Product Name

Erythromycin stinoprate

IUPAC Name

(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate

Molecular Formula

C45H80N2O17S

Molecular Weight

953.2 g/mol

InChI

InChI=1S/C40H71NO14.C5H9NO3S/c1-15-27-40(11,48)33(44)22(5)30(43)20(3)18-38(9,47)35(55-37-32(53-28(42)16-2)26(41(12)13)17-21(4)50-37)23(6)31(24(7)36(46)52-27)54-29-19-39(10,49-14)34(45)25(8)51-29;1-3(7)6-4(2-10)5(8)9/h20-27,29,31-35,37,44-45,47-48H,15-19H2,1-14H3;4,10H,2H2,1H3,(H,6,7)(H,8,9)/t20-,21-,22+,23+,24-,25+,26+,27-,29+,31+,32-,33-,34+,35-,37+,38-,39-,40-;4-/m10/s1

InChI Key

HXKNXCFNAJGZCM-PWOIWMLJSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O

Synonyms

EPAC
erythromycin propionate-N-acetylcysteinate

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)NC(CS)C(=O)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CC)(C)O)C)C)O)(C)O.CC(=O)N[C@@H](CS)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.